molecular formula C18H16O4 B14808240 2,7-Dimethacryloxynapthalene CAS No. 42980-04-1

2,7-Dimethacryloxynapthalene

Cat. No.: B14808240
CAS No.: 42980-04-1
M. Wt: 296.3 g/mol
InChI Key: QIZFFCBKBCNWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethacryloxynapthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two methacryloxy groups attached to the naphthalene ring at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethacryloxynapthalene typically involves the methacrylation of 2,7-dihydroxynaphthalene. The process can be carried out using methacryloyl chloride in the presence of a base such as pyridine. The reaction is usually performed under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

  • Dissolve 2,7-dihydroxynaphthalene in a suitable solvent (e.g., dichloromethane).
  • Add pyridine to the solution to act as a base.
  • Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Allow the reaction to proceed to room temperature and then stir for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethacryloxynapthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Scientific Research Applications

2,7-Dimethacryloxynapthalene has several scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is utilized in the production of advanced materials, such as coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2,7-Dimethacryloxynapthalene involves its interaction with specific molecular targets. The methacryloxy groups can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can exhibit unique mechanical and chemical properties, making them suitable for various applications. The naphthalene core can also participate in π-π interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dihydroxynaphthalene: A precursor in the synthesis of 2,7-Dimethacryloxynapthalene.

    2,7-Dimethoxynaphthalene: Another naphthalene derivative with methoxy groups instead of methacryloxy groups.

    2,7-Dibromonaphthalene: A halogenated derivative used in various organic synthesis reactions.

Uniqueness

This compound is unique due to the presence of methacryloxy groups, which impart distinct reactivity and functionality. This makes it particularly valuable in the synthesis of polymers and advanced materials, where the ability to undergo polymerization and form cross-linked structures is essential.

Properties

CAS No.

42980-04-1

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

[7-(2-methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C18H16O4/c1-11(2)17(19)21-15-7-5-13-6-8-16(10-14(13)9-15)22-18(20)12(3)4/h5-10H,1,3H2,2,4H3

InChI Key

QIZFFCBKBCNWAY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.